N-Boc-N-deshydroxyethyl Dasatinib
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Overview
Description
N-Boc-N-deshydroxyethyl Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used in the treatment of certain types of leukemia. . It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Dasatinib derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-deshydroxyethyl Dasatinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring, the attachment of the pyrimidine moiety, and the final coupling with the piperazine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-deshydroxyethyl Dasatinib can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-Boc-N-deshydroxyethyl Dasatinib has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-N-deshydroxyethyl Dasatinib involves the inhibition of tyrosine kinases, similar to Dasatinib. It targets specific kinases involved in cell signaling pathways, leading to the suppression of abnormal cell proliferation and survival. The compound affects pathways such as the Src family kinases and the PI3K/PTEN/Akt pathway .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: The parent compound, used clinically for leukemia treatment.
N-Boc-N-deshydroxyethyl Dasatinib-d8: A deuterated analogue used in research.
Dasatinib Carboxylic Acid: Another derivative with different functional groups.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other Dasatinib derivatives. These modifications can affect its binding affinity, selectivity, and overall biological activity .
Properties
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675710 |
Source
|
Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-13-5 |
Source
|
Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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